molecular formula C8H15NO B1614264 Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) CAS No. 50484-00-9

Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI)

Cat. No.: B1614264
CAS No.: 50484-00-9
M. Wt: 141.21 g/mol
InChI Key: NSXBKGYIESEXDD-UHFFFAOYSA-N
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Description

Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) is an organic compound with the molecular formula C8H15NO It is a tertiary amide derived from cyclopentanecarboxylic acid, where the amide nitrogen is substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) can be synthesized through the reaction of cyclopentanecarboxylic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid, followed by the addition of dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate acyl chloride.

Industrial Production Methods

In an industrial setting, the production of Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N,N-dimethylcyclopentanecarboxamide N-oxide.

    Reduction: N,N-dimethylcyclopentylamine.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanecarboxamide
  • N,N-Dimethylacetamide
  • N,N-Dimethylformamide

Uniqueness

Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) is unique due to its cyclopentane ring structure, which imparts distinct steric and electronic properties compared to linear or aromatic amides. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

50484-00-9

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N,N-dimethylcyclopentanecarboxamide

InChI

InChI=1S/C8H15NO/c1-9(2)8(10)7-5-3-4-6-7/h7H,3-6H2,1-2H3

InChI Key

NSXBKGYIESEXDD-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1CCCC1

Canonical SMILES

CN(C)C(=O)C1CCCC1

Origin of Product

United States

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